molecular formula C16H13NO2 B12966923 Methyl 2-phenyl-1H-indole-7-carboxylate

Methyl 2-phenyl-1H-indole-7-carboxylate

Cat. No.: B12966923
M. Wt: 251.28 g/mol
InChI Key: VIJNAIKIIKZEOZ-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-phenyl-1H-indole-7-carboxylate, often involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides 2-(2-nitrophenyl)acrylate in good yield. Further steps may involve cyclization and functional group modifications to achieve the desired indole derivative.

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. Continuous flow reactors and automated systems may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 2-phenyl-1H-indole-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenyl-1H-indole-7-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-phenyl-1H-indole-7-carboxylate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-9-5-8-12-10-14(17-15(12)13)11-6-3-2-4-7-11/h2-10,17H,1H3

InChI Key

VIJNAIKIIKZEOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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